(S)-(-)-Win 55,212 甲磺酸盐

描述

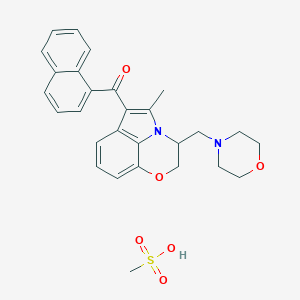

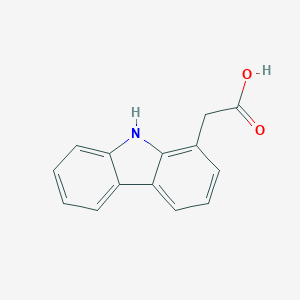

(±)-WIN 55,212 is a racemic mixture of the cannabinoid (CB) receptor 1 (CB1) and CB2 agonist (+)-WIN 55,212-2 and the CB2 neutral antagonist (−)-WIN 55,212-3.1 It inhibits electrically induced contractions in mouse vas deferens preparations (IC50 = 0.006 µM) and reduces prostaglandin (PG) synthesis by 35% in mouse brain microsomes when used at a concentration of 30 µM. (±)-WIN 55,212 decreases acetylcholine-induced writhing in mice with an ED50 value of 0.25 mg/kg. It induces hypolocomotion, analgesia, hypothermia, and catalepsy in mice (ED50s = 1.09, 0.5, 3.01 and 6.8 mg/kg, respectively).

(±)-WIN 55,212-2 is a potent aminoalkylindole cannabinoid (CB) receptor agonist with a Ki value of 62.3 and 3.3 nM for human recombinant central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively. In contrast, the enantiomer (−)-WIN 55,212-3 acts a partial inverse agonist at CB1 (pIC50 = 5.5) and as a competitive neutral antagonist of CB2, reversing the inverse agonism evoked by SR 144528 (pEC50 = 5.3). (+)-WIN 55,212 (mesylate) is a mixture of the two enantiomers, (+)-WIN 55,212-2 and (−)-WIN 55,212-3.

科学研究应用

高效液相色谱法 (HPLC) 方法开发和验证

“(S)-(-)-Win 55,212 甲磺酸盐” 已被用于 HPLC 方法的开发和验证。 HPLC 是评估药物产品的关键分析工具,该化合物可以用作分离、鉴定和量化医药产品和相关材料的参考 。验证过程包括确定该技术的性能和局限性,这对确保药品的质量和安全性至关重要。

自乳化药物递送系统 (SMEDDS)

研究探索了在 SMEDDS 制剂中使用 “(S)-(-)-Win 55,212 甲磺酸盐” 以提高口服生物利用度 。这些系统是各向同性的混合物,在轻微搅拌后形成微乳,增强了药物的溶解和吸收。该化合物的性质可以用来优化此类递送系统,以获得更好的治疗效果。

分子迁移率和稳定性研究

该化合物一直是研究非晶态药物的分子迁移率和稳定性的重点 。了解 “(S)-(-)-Win 55,212 甲磺酸盐” 在各种条件下的行为可以为开发具有延长货架期的稳定药物制剂提供信息。

心理学研究

在心理学领域,“(S)-(-)-Win 55,212 甲磺酸盐” 可用于研究物质对行为和认知功能的影响。 它可以作为实验装置中的工具来了解心理现象的神经基础 。

癌症研究

“(S)-(-)-Win 55,212 甲磺酸盐” 在癌症研究中具有潜在的应用,特别是在研究微管靶向剂的机制方面 。其独特的性质可以为开发治疗各种癌症的新型治疗策略提供见解。

研究方法优化

该化合物可用于改进研究方法。 通过在方法学实验中充当测试对象,它可以帮助开发更准确、可靠和可重复的研究技术 。

属性

IUPAC Name |

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCSTPOPBJYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017329 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137795-17-6 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)

![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)